Diazenium

描述

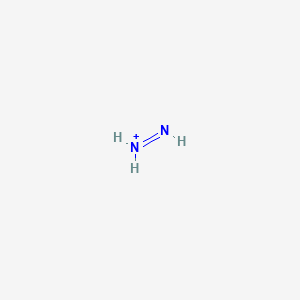

Structure

2D Structure

3D Structure

属性

CAS 编号 |

250132-74-2 |

|---|---|

分子式 |

H3N2+ |

分子量 |

31.038 g/mol |

IUPAC 名称 |

iminoazanium |

InChI |

InChI=1S/H2N2/c1-2/h1-2H/p+1 |

InChI 键 |

RAABOESOVLLHRU-UHFFFAOYSA-O |

SMILES |

[NH2+]=N |

规范 SMILES |

[NH2+]=N |

其他CAS编号 |

12357-66-3 |

产品来源 |

United States |

Synthesis Methodologies and Process Optimization in Diazenium Compound Generation

Diazotization of Primary Amines

The conversion of primary aromatic amines into diazonium salts, known as diazotization, is a fundamental and widely utilized reaction in synthetic organic chemistry. organic-chemistry.orgorgoreview.com While primary aliphatic amines also undergo this reaction, the resulting alkanediazonium salts are highly unstable and decompose rapidly, limiting their synthetic utility. orgoreview.comchemistrysteps.com In contrast, arenediazonium salts exhibit greater stability, particularly at low temperatures, allowing for their isolation and use as versatile intermediates. lkouniv.ac.inorgoreview.com

Reaction with Nitrous Acid Generated In Situ

The most common method for diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂). lkouniv.ac.inwikipedia.org Due to the instability of nitrous acid, it is almost always generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). lkouniv.ac.inwikipedia.orgorgoreview.com The reaction is typically carried out in an aqueous medium at low temperatures, generally between 0 and 5 °C, to suppress the decomposition of the resulting diazonium salt. orgoreview.comnumberanalytics.com

The reaction mechanism begins with the protonation of nitrous acid by the strong acid, which then loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). chemistrysteps.comjove.com The primary amine then acts as a nucleophile, attacking the nitrosonium ion. jove.com A series of proton transfers and the eventual elimination of a water molecule lead to the formation of the diazonium salt. lkouniv.ac.inchemistrysteps.com

Table 1: Common Reagents for In Situ Generation of Nitrous Acid

| Reagent | Acid | Purpose |

| Sodium Nitrite (NaNO₂) | Hydrochloric Acid (HCl) | Generation of nitrous acid for diazotization. wikipedia.orgorgoreview.com |

| Sodium Nitrite (NaNO₂) | Sulfuric Acid (H₂SO₄) | Alternative acid for in situ nitrous acid formation. wikipedia.orgchemistrysteps.com |

| Sodium Nitrite (NaNO₂) | Tetrafluoroboric Acid (HBF₄) | Used to form more stable diazonium tetrafluoroborate (B81430) salts. organic-chemistry.org |

Influence of Acidic Conditions and Counterions on Diazenium Salt Formation

The choice of acid and the resulting counterion significantly impacts the stability and reactivity of the formed this compound salt. wikipedia.orgnumberanalytics.com While chloride salts are commonly prepared, they can be dangerously explosive when isolated. wikipedia.org For this reason, diazonium salts are often prepared with non-nucleophilic counterions like tetrafluoroborate (BF₄⁻) or tosylate (TsO⁻), which confer greater stability, allowing them to be isolated and handled as solids at room temperature. wikipedia.orgorganic-chemistry.org

The acidity of the reaction medium is also a critical factor. organic-chemistry.orgnumberanalytics.com Sufficient acid is required to generate the nitrosonium ion and to prevent the newly formed diazonium salt from coupling with the unreacted primary amine. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring increases the acidity of the corresponding diazonium salt, while electron-donating groups decrease it. wikipedia.org

Table 2: Influence of Counterions on the Stability of Benzenediazonium (B1195382) Salts

| Counterion | Stability | Common Use |

| Chloride (Cl⁻) | Unstable, potentially explosive when dry. wikipedia.org | Typically used in situ without isolation. wikipedia.org |

| Tetrafluoroborate (BF₄⁻) | Stable solid, can be isolated. wikipedia.orgnumberanalytics.com | Used when an isolable diazonium salt is required. wikipedia.org |

| Tosylate (TsO⁻) | Stable solid, can be isolated. organic-chemistry.org | Offers good stability for isolation and subsequent reactions. organic-chemistry.org |

Diazotization under Anhydrous Conditions

While aqueous conditions are traditional, diazotization can also be performed under anhydrous conditions. numberanalytics.comgoogle.com This approach is particularly advantageous for substrates that are sensitive to water or when subsequent reactions require an anhydrous environment. numberanalytics.com Reagents such as alkyl nitrites, like tert-butyl nitrite or isoamyl nitrite, are often used in organic solvents to generate the nitrosonium ion in the absence of water. thermofisher.comacs.org Anhydrous diazotization can lead to improved yields and fewer side reactions in certain cases. numberanalytics.com For instance, the synthesis of some fluorinated aromatic compounds necessitates the use of isolated and dried diazonium salts under anhydrous conditions. google.com

Synthesis of Specific this compound Derivatives

Beyond the basic diazotization of simple aromatic amines, synthetic methodologies have been developed to create a wide array of functionalized diazonium compounds.

Preparation of Functionalized this compound Salts

The synthesis of functionalized diazonium salts allows for the introduction of various substituents onto an aromatic ring, which can be difficult to achieve through direct substitution methods. unacademy.com For example, arene diazonium tetrafluoroborates can be synthesized from aromatic acetamides in a one-flask reaction involving deacetylation, diazotization, and precipitation. rsc.org This method avoids the need for solvent exchange or byproduct removal before isolating the final product. rsc.org

Furthermore, diazonium salts can be functionalized for specific applications, such as surface modification. For example, p-nitrophenyl and p-aminophenyl diazonium salts have been synthesized and grafted onto thermoplastic electrodes to create immunosensors. nih.gov In some cases, diazonium salts are generated in situ from the corresponding anilines and used immediately for functionalization, as seen in the modification of carbon nanotubes with nitroaryl groups.

Controlled Synthesis of Diazeniumdiolates

Diazeniumdiolates, also known as NONOates, are compounds that can release nitric oxide (NO) under physiological conditions and have significant biological and pharmaceutical interest. acs.orgresearchgate.net The synthesis of these compounds has historically presented challenges regarding safety and scalability. researchgate.net

Recent advancements have led to the development of a general, scalable, and safer methodology for the synthesis of diazeniumdiolates. acs.orgacs.org This method often involves the reaction of a secondary amine with nitric oxide under basic conditions. acs.org For instance, a high-yielding synthesis adaptable to large-scale production has been developed using a calcium hydroxide (B78521) base in water. researchgate.net This improved protocol has been successfully applied to a variety of substrates, including sterically hindered amines, to produce the corresponding diazeniumdiolate salts in high yields. acs.org An indirect method has also been developed for the synthesis of previously inaccessible diazeniumdiolated carbamates, expanding the scope of this class of nitric oxide donors. nih.gov

Advancements in Reaction Engineering for this compound Synthesis

Recent progress in reaction engineering has significantly transformed the landscape of this compound compound synthesis. The inherent instability of many this compound intermediates, particularly diazonium salts, has historically posed considerable safety and scalability challenges for traditional batch processing. wuxiapptec.comresearchgate.net Modern advancements, especially in the realm of continuous flow chemistry, are mitigating these risks while enhancing production efficiency and control. symeres.comeuropa.eu

Flow Chemistry Approaches for Enhanced Safety and Efficiency

Flow chemistry, which involves conducting chemical reactions in a continuous stream through a network of tubes or microreactors, has emerged as a superior alternative to conventional batch methods for generating this compound compounds. wuxiapptec.comsymeres.com This approach offers a paradigm shift in managing hazardous reactions by fundamentally altering the reaction environment. europa.eu

The primary safety benefit of flow chemistry in this context is the ability to generate and consume highly reactive diazonium intermediates on-demand. wuxiapptec.commdpi.com In a continuous flow setup, only a very small volume of the hazardous material is present in the reactor at any given moment. wuxiapptec.comeuropa.eu This minimizes the potential for accumulation of explosive diazonium salts, thereby drastically reducing the risk of uncontrolled decomposition or explosion, a significant concern in large-scale batch reactors. wuxiapptec.com Furthermore, the high surface-area-to-volume ratio characteristic of flow reactors, such as microreactors or coiled tubular reactors, allows for extremely efficient heat transfer. wuxiapptec.comeuropa.eu This rapid heat dissipation prevents the formation of localized hot spots and enables precise temperature control, which is critical for managing the highly exothermic nature of many diazotization reactions. wuxiapptec.com

The efficiency gains from employing flow chemistry are equally significant. The precise control over reaction parameters like temperature, pressure, and residence time leads to improved reaction selectivity and higher yields. symeres.com For instance, a diazotization reaction that produced a modest 56% yield in a batch process saw its yield increase to 90% when transitioned to a flow system. wuxiapptec.com Similarly, another continuous-flow diazotization process demonstrated a dramatically shortened residence time of just one minute and an increased product yield to 91.7% by minimizing the decomposition of the diazonium salt intermediate. researchgate.net This level of control and efficiency also facilitates rapid process optimization and scalability. symeres.com

Table 1: Comparison of Batch vs. Flow Chemistry for Diazotization Reactions

| Parameter | Batch Processing | Flow Chemistry | Reference |

|---|---|---|---|

| Yield (Example 1) | 56% | 90% | wuxiapptec.com |

| Yield (Example 2) | Not specified | 91.7% | researchgate.net |

| Safety Profile | Risk of accumulation of explosive intermediates. | On-demand generation minimizes accumulation; enhanced heat transfer prevents runaway reactions. | wuxiapptec.comeuropa.eu |

| Residence Time (Example 2) | Significantly longer | 1 minute | researchgate.net |

| Throughput (Example 1) | Lower | 1 kg of product in 8 hours | wuxiapptec.com |

Continuous Manufacturing Capabilities and Challenges

Despite these advantages, the implementation of continuous manufacturing for this compound synthesis is not without its challenges. A primary hurdle is the high initial investment cost associated with acquiring specialized flow reactors, pumps, and process analytical technology (PAT) systems. copadata.comgabi-journal.net From a technical standpoint, handling solids and precipitates within the narrow channels of a flow reactor can be complex, leading to potential clogging and system failure. acs.orgcontractpharma.com The integration of various subsystems and the development of robust control strategies require deep process understanding and a multidisciplinary team of chemists and engineers. acs.orgamericanpharmaceuticalreview.com Furthermore, regulatory uncertainty can be a barrier for manufacturers, as guidelines for CM are still evolving compared to the well-established frameworks for traditional batch manufacturing. gabi-journal.netcontractpharma.com

Table 2: Capabilities and Challenges of Continuous Manufacturing for this compound Synthesis

| Aspect | Details | Reference |

|---|---|---|

| Capabilities | Enables efficient, scalable, and safer production by conducting reactions in a continuous system. | symeres.com |

| Allows for on-demand, in-situ generation and consumption of hazardous diazonium intermediates. | researchgate.netmdpi.com | |

| Reduces facility footprint and simplifies scale-up through modular design. | acs.orgamericanpharmaceuticalreview.com | |

| Challenges | High initial investment cost for specialized equipment and automation software. | copadata.comgabi-journal.net |

| Technical difficulties with processing solids or slurries, which can lead to reactor clogging. | acs.orgcontractpharma.com | |

| System complexity requires deep process understanding and expertise in systems engineering and data analytics. | americanpharmaceuticalreview.comcopadata.com | |

| Regulatory uncertainties and the need to develop new control strategies and define batch traceability. | gabi-journal.netcontractpharma.com |

Optimization of Reaction Parameters in Flow Systems

A key advantage of flow systems is the ability to rapidly and systematically optimize reaction parameters to maximize yield and purity while ensuring process stability. labunlimited.comyoutube.com Automated flow chemistry platforms can perform numerous experiments sequentially, varying conditions to map a reaction's design space efficiently. chemrxiv.org

The main parameters optimized in the flow synthesis of this compound compounds include:

Temperature: Precise temperature control is crucial for managing the stability of diazonium salts. Research has shown that while the formation of diazonium salts can be extremely rapid even at low temperatures (e.g., -10 °C), their stability decreases as the temperature approaches ambient conditions. mdpi.com Flow reactors allow for the systematic study of a wide temperature range to find the optimal balance between reaction rate and intermediate stability. mdpi.com

Residence Time: This is the time the reagents spend within the reactor, and it is controlled by the reactor volume and the flow rate. For diazonium salt formation, it has been found that complete conversion can occur in less than 2.5 minutes. mdpi.com Optimizing residence time is critical to ensure full reaction without allowing time for the sensitive product to decompose. researchgate.netmaynoothuniversity.ie

Stoichiometry: The molar ratio of reactants (e.g., aniline, acid, and nitrite source) can be finely controlled by adjusting the relative flow rates of the reagent streams. mdpi.comyoutube.com This allows for precise optimization to minimize side reactions and maximize the yield of the desired this compound compound.

Concentration: Running initial experiments at lower concentrations is often recommended to avoid blockages from product precipitation. labunlimited.com The concentration can then be systematically increased during the optimization phase to improve throughput. labunlimited.com Advanced workflows may even use machine learning algorithms to analyze data from dynamic flow experiments, optimizing for multiple metrics like yield, impurity levels, and material input simultaneously. chemrxiv.orgrsc.org

Table 3: Key Reaction Parameters and Their Optimization in Flow Synthesis of this compound Compounds

| Parameter | Effect and Optimization Goal | Example/Finding | Reference |

|---|---|---|---|

| Temperature | Affects reaction rate and stability of diazonium salts. Goal is to find the highest temperature that maintains product stability. | Phenyl diazonium showed acceptable stability at ≤10 °C for short residence times (<5 min). | researchgate.netmdpi.com |

| Residence Time | Determines the extent of reaction. Goal is to allow for complete conversion without product decomposition. | Diazonium formation was complete in <2.5 minutes for several substrates. | mdpi.com |

| Stoichiometry (Molar Ratio) | Impacts yield and impurity profile. Goal is to find the ideal ratio of aniline, acid, and nitrite. | Optimization is achieved by precisely controlling the flow rates of separate reagent streams. | mdpi.comyoutube.com |

| Concentration | Affects throughput and risk of precipitation/clogging. Goal is to maximize concentration without causing blockages. | Initial experiments are often run at low concentrations and then increased during optimization. | labunlimited.com |

Structural Characterization and Theoretical Insights into Diazenium Compounds

Electronic Structure and Bonding Analysis

The electronic structure and bonding in diazenium compounds, particularly diazonium ions, are crucial to understanding their reactivity and properties. A key feature is the delocalization of the positive charge libretexts.orgontosight.airesearchgate.net.

In diazonium ions, resonance structures illustrate that the positive charge is delocalized across the two nitrogen atoms lkouniv.ac.inlibretexts.orgontosight.ailibretexts.org. This charge delocalization contributes to the stability of the ion ontosight.ai. For aryl diazonium cations, the positive charge can also be delocalized onto the pi system of the aromatic ring, further enhancing stability lkouniv.ac.in. This delocalization impacts where nucleophiles can attack, primarily favoring the terminal nitrogen atom libretexts.orglibretexts.org.

Substituents on the organic group (R) in this compound compounds significantly influence their electronic properties and reactivity libretexts.orgmsu.edu. For aryl diazonium salts, the electronic properties of substituents on the aromatic ring, particularly in the para position, play a key role in their behavior, including in reactions like electrophilic aromatic substitution and grafting processes acs.orgfigshare.comcanterbury.ac.nzresearchgate.net. Electron-withdrawing groups, such as a nitro group, can stabilize the aryl diazonium salt and influence reaction mechanisms, while electron-donating groups can decrease their reactivity wikipedia.orgresearchgate.net. The diazonium group itself is strongly electron-withdrawing wikipedia.org. Studies have shown that the nature of substituents can affect the doping capabilities of diazonium-functionalized materials researchgate.net.

Delocalization of Charge in Diazonium Ions

Spectroscopic Investigations for Structural Elucidation

Spectroscopic techniques are vital for characterizing the structure and properties of this compound compounds and monitoring reactions involving them acs.orgifremer.fricrc.ac.irnih.govresearchgate.net.

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the vibrational modes of this compound compounds acs.orgicrc.ac.irresearchgate.net. A characteristic feature in the IR and Raman spectra of diazonium salts is a strong band in the region of 2180-2305 cm⁻¹, corresponding to the stretching vibration of the N≡N triple bond researchgate.netresearchgate.netimedpub.comresearchgate.netmdpi.com. Other vibrational modes, such as C-N stretching and aromatic ring vibrations, are also observed and can be influenced by substituents imedpub.comifremer.fr. Raman spectroscopy, in particular, is used to monitor the functionalization of materials like graphene with diazonium salts, with the appearance of specific bands indicating successful grafting nih.govcsic.esacs.org. Shifts in vibrational modes can provide information about structural changes and the influence of substituents imedpub.comifremer.fr.

| Compound | N≡N Stretching Frequency (cm⁻¹) | Technique | Reference |

|---|---|---|---|

| Benzenediazonium (B1195382) tetrafluoroborate (B81430) (DS) | 2296 | Raman | imedpub.com |

| 4-carboxybenzene diazoniumtetrafluoroborate (DS-COOH) | 2305 | Raman | imedpub.com |

| 4-(aminoethyl) benzene (B151609) diazoniumtetrafluoroborate (DS-(CH₂)₂NH₂) | 2285 | Raman | imedpub.com |

| 4-decyl benzene diazoniumtetrafluoroborate (DS-C₁₀H₂₁) | 2294 | Raman | imedpub.com |

| 4-PPzBD | ~2180 | IR | researchgate.net |

| Nitrobenzene diazonium salt | 2270 | FTIR | researchgate.net |

| [CN-4-C₆H₄N≡N]AuCl₄ (3) | 2277 | FT-IR | mdpi.com |

| [C₈F₁₇-4-C₆H₄N≡N]AuCl₄ (4) | 2253 | FT-IR | mdpi.com |

UV-Vis spectroscopy is employed to study the electronic transitions in this compound compounds, particularly those containing chromophores like azo groups formed through diazo coupling reactions acs.orgifremer.fr. The UV-Vis spectra can provide information about the electronic structure and the presence of conjugated systems researchgate.net. Changes in the electronic absorption spectrum can be observed upon complex formation or changes in the chemical environment researchgate.net. UV-Vis spectroscopy has been used to characterize diazonium tetrachloroaurate(III) complexes, showing absorption bands in the UV-Vis region mdpi.com.

NMR spectroscopy, including ¹H and ¹³C NMR, is a valuable technique for the structural elucidation of this compound compounds ifremer.fricrc.ac.ir. It provides detailed information about the chemical environment of hydrogen and carbon atoms within the molecule. For example, ¹H NMR spectra of substituted benzenediazonium salts show characteristic signals for the aromatic protons, with their chemical shifts influenced by the diazonium group and other substituents mdpi.commdpi.com. ¹³C NMR spectroscopy provides information about the carbon skeleton mdpi.com. NMR spectroscopy can also be used to monitor reactions involving diazonium salts in situ nih.govresearchgate.netrsc.org.

| Compound | ¹H NMR Chemical Shifts (δ, ppm) (Solvent) | ¹³C NMR Chemical Shifts (δ, ppm) (Solvent) | Reference |

|---|---|---|---|

| 4-decyl benzenediazonium tetrafluoroborate (DS-C₁₀H₂₁) | 0.84–0.87 (t, 3H), 1.25 (s, 14H), 1.61 (s, 2H), 2.81–2.85 (t, 2H), 7.81–7.83 (d, 2H), 8.55–8.57 (d, 2H) (DMSO-d⁶) | Not specified | mdpi.com |

| [CN-4-C₆H₄N≡N]AuCl₄ (3) | 7.71 (d, 2H), 8.33 (d, 2H) (CDCl₃/DMSO-d⁶) | 115.4 (C1), 120.3 (C2), 122.4 (C3), 133.3 (C4), 134.3 (CN) (CDCl₃/DMSO-d⁶) | mdpi.com |

| [C₈F₁₇-4-C₆H₄N≡N]AuCl₄ (4) | 7.75 (d, 2H), 8.60 (d, 2H) (CDCl₃/DMSO-d⁶) | Not specified | mdpi.com |

X-ray Crystallography for Molecular Geometry

For example, an X-ray study of the azo coupling product of 4-dimethylaminopent-3-en-2-one and benzenediazonium-tetrafluoroborate provided insights into the structure of a compound containing both an azo and a hydrazone group. nih.gov The analysis revealed the molecule's structure in the crystal form, including details about hydrogen bonding interactions that lead to dimerization in the solid state and in concentrated solutions. nih.gov Such crystallographic data are invaluable for validating and refining theoretical models of this compound species and their derivatives.

Computational Chemistry Approaches

Computational chemistry plays a vital role in complementing experimental studies of this compound compounds, providing insights into their electronic structure, energetics, reaction mechanisms, and conformational behavior. These methods allow for the investigation of species that may be difficult to study experimentally, such as highly reactive intermediates or transient conformers.

Density Functional Theory (DFT) Studies of Energetics and Mechanisms

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. wikipedia.org DFT calculations can provide information on the relative energies of different molecular geometries, transition states, and reaction intermediates, offering valuable insights into reaction mechanisms and energetics. osti.govmdpi.comnih.gov

DFT has been applied to study various aspects of this compound chemistry. For instance, DFT calculations have been used to investigate the mechanism of adsorption and grafting of aryldiazonium cations on surfaces like graphene oxide, determining adsorption energies and activation energies for grafting reactions. chemrxiv.org These studies help to understand the nature of interactions between diazonium species and materials, which is relevant for applications in surface modification. chemrxiv.org

DFT studies have also been employed to explore the mechanisms of reactions involving diazonium ions, such as the formation of aryl azides from diazonium salts. nih.govrsc.org Computational results have supported stepwise mechanisms involving zwitterionic intermediates and have provided energy barriers for these processes. nih.govrsc.org Furthermore, DFT calculations have been used to study the molecular initiating event of mutagenic N-nitrosamines, focusing on the DNA alkylation by their diazonium ions and the regiochemistry of these reactions. oup.com These studies highlight the role of computational chemistry in understanding the biological activity and potential hazards associated with compounds that can form diazonium ions metabolically. oup.com

In the context of this compound diolates, which contain the [N(O)NO]²⁻ core, DFT calculations have been used to characterize their molecular and electronic structures and spectroscopic characteristics, as well as their complexes with metal ions. researchgate.net The results of these DFT calculations have shown agreement with experimental crystal structure data and spectral characteristics. researchgate.net

Data from DFT studies can be presented in tables, showing calculated energies, bond lengths, bond angles, and vibrational frequencies for different structures and transition states. For example, studies on the adsorption of aryldiazonium cations on graphene oxide have reported adsorption energies calculated using DFT, illustrating the favorable interaction between the diazonium species and the surface. chemrxiv.org

Ab Initio and Møller-Plesset Perturbation Theory (MP2) Calculations

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, and Møller-Plesset Perturbation Theory (MP2), a post-Hartree-Fock method that includes electron correlation, are also valuable tools for studying this compound compounds. wikipedia.org These methods can provide more accurate descriptions of electronic structure and energies, particularly when electron correlation effects are significant. wikipedia.org

Ab initio and MP2 calculations have been used to optimize the geometries of arenediazonium cations and corresponding diazenyl radicals. nih.gov Studies comparing different levels of theory, including HF, MP2, and CASSCF, have assessed their performance in predicting geometries and properties like inner-sphere reorganization energies for electron-transfer reactions involving these species. nih.gov While MP2 can provide improved accuracy over Hartree-Fock, studies have shown that for certain properties of this compound species, DFT methods, particularly with specific functionals, may provide better correlation with experimental results. nih.gov

MP2 calculations are computationally more demanding than Hartree-Fock or basic DFT methods, with the computational cost scaling significantly with system size. wikipedia.org However, advances in computational resources and algorithms have made MP2 calculations feasible for increasingly larger molecules. dtic.mil

Complete Active Space Self-Consistent Field (CASSCF) Approaches

Complete Active Space Self-Consistent Field (CASSCF) is a multi-reference ab initio method that is particularly useful for systems where a single determinant description of the electronic structure is inadequate, such as those with significant static correlation or in excited states. osti.govrsc.org CASSCF considers electron correlation within a defined set of "active" orbitals.

CASSCF calculations have been applied in studies involving this compound species, especially when investigating reaction mechanisms that may involve changes in electronic configuration or bond breaking/formation processes where multiple electronic states are close in energy. For example, CASSCF, often followed by multi-reference perturbation theory like CASPT2, has been used to study reaction mechanisms involving diazonium salts and the photogeneration of reactive intermediates. rsc.org These methods are capable of describing potential energy surfaces and identifying transition states in complex reactions. rsc.org

Studies comparing different computational methods for this compound species have included CASSCF to assess its performance in predicting geometries and energies. nih.gov While CASSCF can capture important electronic effects, its computational cost is generally higher than single-reference methods like DFT or MP2, and the selection of the active space requires careful consideration.

Prediction of Conformational Isomerism and Isomerization Barriers

Computational chemistry methods are essential for predicting and characterizing the conformational isomers of molecules containing the this compound or related azo (N=N) groups and the energy barriers separating these conformers. Conformational isomerism arises from rotation around single bonds, leading to different spatial arrangements of atoms. osti.gov The interconversion between conformers is influenced by the energy barrier to rotation. osti.gov

While the core this compound cation (H₂N₂⁺) is relatively simple, substituted this compound compounds and molecules containing the azo linkage can exhibit conformational isomerism, particularly around N-C or C-C single bonds adjacent to the N=N group. Computational methods like DFT and ab initio calculations can be used to:

Identify stable conformers: By optimizing molecular geometries starting from different initial structures, computational methods can locate energy minima corresponding to stable conformational isomers.

Calculate relative energies: The relative energies of different conformers can be calculated to determine their thermodynamic stability.

Determine isomerization barriers: Transition state search algorithms can be used to locate the saddle points on the potential energy surface connecting different conformers, allowing for the calculation of isomerization barrier heights. These barriers are crucial for understanding the kinetics of interconversion between conformers.

Studies on related azo compounds, such as azobenzene (B91143), have extensively used computational methods to investigate cis-trans isomerization around the N=N double bond, including the energy barriers for this process. beilstein-journals.org While this is a different type of isomerization (geometric rather than conformational), the computational approaches used are similar to those applied to conformational analysis. For flexible molecules, low isomerization barriers (typically a few kcal/mol) can lead to rapid interconversion between conformers at room temperature. osti.gov Computational predictions of these barriers are important for understanding the dynamic behavior of this compound-containing molecules and how their conformation might influence their reactivity or interactions.

Data on conformational analysis can be presented in tables listing the relative energies of different conformers and the energy barriers for interconversion.

Reaction Mechanisms and Transformative Pathways of Diazenium Species

Reactivity Profiles: Electrophilic Character and Nucleophilic Interactions

The reactivity of diazenium species is dominated by two main pathways: reactions involving the displacement of the dinitrogen group and coupling reactions where the diazo group is retained. byjus.com The diazonium group is strongly electron-withdrawing, which enhances the acidity of phenolic protons and deactivates the aromatic ring towards electrophilic attack. wikipedia.org Conversely, this electron-withdrawing nature makes the diazonium ion an electrophile itself, enabling it to react with electron-rich aromatic compounds in what are known as coupling reactions. dalalinstitute.com

The displacement of the dinitrogen molecule is a key feature of this compound chemistry, proceeding through mechanisms that can involve aryl radicals or cations. wikipedia.org This allows for a formal nucleophilic aromatic substitution, which is the basis for several important named reactions. wikipedia.org

Substitution Reactions with Nitrogen Displacement

The exceptional stability of the dinitrogen molecule makes the diazonium group an excellent leaving group, facilitating its replacement by a wide variety of nucleophiles. byjus.comnowgonggirlscollege.co.in These reactions are of great synthetic importance as they provide a route to aryl compounds that are often difficult to prepare by other means. unacademy.comlibretexts.org

Sandmeyer Reactions (Halogenation, Cyanation)

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of diazonium chemistry used to synthesize aryl halides and aryl cyanides from aryl diazonium salts. geeksforgeeks.orgnumberanalytics.com This reaction typically employs a copper(I) salt (CuX, where X = Cl, Br, CN) as a catalyst. geeksforgeeks.orgbyjus.com The mechanism is believed to proceed through a free radical pathway, initiated by a single electron transfer from the copper(I) catalyst to the diazonium ion. geeksforgeeks.orgbyjus.com This generates an aryl radical, dinitrogen gas, and a copper(II) species. The aryl radical then reacts with the halide or cyanide from the copper salt to form the final product, regenerating the copper(I) catalyst in the process. bohrium.com

The Sandmeyer reaction is a versatile method for introducing halogens and the cyano group onto an aromatic ring, transformations that can be challenging via direct electrophilic aromatic substitution. geeksforgeeks.orgbyjus.com For example, while direct cyanation of an aromatic ring is difficult, the Sandmeyer reaction provides an efficient route to benzonitriles. wikipedia.org

Table 1: Examples of Sandmeyer Reactions

| Starting Material | Reagent | Product |

| Benzenediazonium (B1195382) chloride | CuCl | Chlorobenzene |

| Benzenediazonium chloride | CuBr | Bromobenzene |

| Benzenediazonium chloride | CuCN | Benzonitrile |

Gattermann Reaction

The Gattermann reaction is a modification of the Sandmeyer reaction for the synthesis of aryl chlorides and bromides. testbook.com Instead of a cuprous halide, this reaction utilizes copper powder in the presence of the corresponding halogen acid (HCl or HBr). testbook.comoxfordreference.com While the Gattermann reaction is sometimes easier to perform, it generally provides lower yields compared to the Sandmeyer reaction. oxfordreference.com The mechanism is thought to be similar to the Sandmeyer reaction, proceeding via an aryl radical intermediate. stackexchange.com

Table 2: Comparison of Sandmeyer and Gattermann Reactions for Halogenation

| Reaction | Catalyst | Reagents | General Yield |

| Sandmeyer | Cuprous Halide (CuX) | Diazonium salt | Higher |

| Gattermann | Copper Powder (Cu) | Diazonium salt, Halogen Acid (HX) | Lower |

Schiemann Reaction (Fluorination)

Direct fluorination of aromatic compounds is often a violent and difficult-to-control reaction. byjus.com The Schiemann reaction, also known as the Balz-Schiemann reaction, provides a reliable method for the synthesis of aryl fluorides from aryl diazonium salts. byjus.comjk-sci.com The process involves the formation of a diazonium tetrafluoroborate (B81430) salt, which is then thermally decomposed to yield the aryl fluoride (B91410), nitrogen gas, and boron trifluoride. byjus.comjk-sci.comtestbook.com

The mechanism is generally accepted to proceed through an SN1 pathway involving an aryl cation intermediate, although the exact mechanism can be influenced by the solvent. acs.orgnih.gov The tetrafluoroborate anion acts as the fluoride source. acs.orgnih.gov While generally a robust reaction, the thermal decomposition of diazonium salts on a large scale can be explosive. testbook.com Modifications to the reaction conditions, such as using different counterions like hexafluorophosphates, or performing the reaction under photolytic conditions, have been developed to improve yields and safety. byjus.comjk-sci.com

Hydroxylation (Phenol Formation)

Phenols can be prepared by heating aqueous solutions of aryl diazonium salts. wikipedia.org The diazonium ion reacts with water to form the corresponding phenol (B47542), with the evolution of nitrogen gas. libretexts.org This reaction is often carried out in the presence of acid to suppress the side reaction of the newly formed phenol coupling with unreacted diazonium salt. wikipedia.orgpitt.edu A Sandmeyer-type hydroxylation using cuprous oxide (Cu₂O) and Cu²⁺ in water is also possible. wikipedia.org The standard laboratory synthesis of phenols often involves the hydrolysis of diazonium salts. libretexts.org

Reductive Deamination (Replacement by Hydrogen)

The diazonium group can be replaced by a hydrogen atom in a process known as reductive deamination. nextgurukul.in This reaction is useful for removing an amino group from an aromatic ring that was initially introduced to direct the substitution pattern of other groups. nih.gov Several reducing agents can be employed for this transformation, with hypophosphorous acid (H₃PO₂) being one of the most common and effective. wikipedia.orgunacademy.com Other reagents such as ethanol (B145695) can also be used. wikipedia.org The reaction proceeds by reducing the diazonium salt to the corresponding arene. wikipedia.org This process can be part of a one-pot diazotization-dediazotization sequence. researchgate.net

Table 3: Common Reagents for Reductive Deamination of Diazonium Salts

| Reagent | Byproducts |

| Hypophosphorous acid (H₃PO₂) | H₃PO₃, HCl |

| Ethanol (CH₃CH₂OH) | Acetaldehyde, HCl |

| Sodium stannite | Na₂SnO₃, NaCl |

Trifluoromethylation

The introduction of a trifluoromethyl group (CF₃) into aromatic systems via diazonium salts is a significant transformation in organic synthesis. beilstein-journals.org Sandmeyer-type trifluoromethylation reactions provide a method to convert aromatic amines into trifluoromethylated arenes. beilstein-journals.orgorganic-chemistry.org This process typically involves the diazotization of an aromatic amine to form an aryldiazonium salt, which is then treated with a trifluoromethylating agent in the presence of a copper catalyst. beilstein-journals.orgorganic-chemistry.org

Several trifluoromethylating agents have been employed in these reactions. One common and cost-effective reagent is (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃). organic-chemistry.orgorganic-chemistry.org The reaction can be performed as a two-step process, where the diazonium salt is pre-formed, or as a more convenient one-pot procedure that combines diazotization and trifluoromethylation. organic-chemistry.org Mechanistic studies suggest that these copper-mediated reactions may proceed through a radical process. beilstein-journals.orgnih.gov For instance, a proposed mechanism involves a single electron transfer from a copper(I) species to the diazonium salt, generating an aryl radical which then reacts to form the trifluoromethylated product. beilstein-journals.org

Another approach involves the use of electrophilic trifluoromethylating reagents. beilstein-journals.org For example, O-(Trifluoromethyl)dibenzofuranium salts, which can be generated from the photochemical decomposition of specific diazonium salt precursors at low temperatures, have been used for the trifluoromethylation of alcohols and amines. beilstein-journals.orgethz.ch

The table below summarizes different approaches to the trifluoromethylation of this compound salts.

| Reaction Type | Trifluoromethylating Agent | Catalyst/Conditions | Substrate Scope | Ref. |

| Sandmeyer-type | (Trifluoromethyl)trimethylsilane (TMSCF₃) | Copper-mediated | Aromatic amines (via diazonium salts) | organic-chemistry.org, organic-chemistry.org |

| Sandmeyer-type | Umemoto's reagent | Copper-mediated | Arenediazonium tetrafluoroborates | beilstein-journals.org |

| Sandmeyer-type | Langlois' reagent | Copper-mediated | Arenediazonium tetrafluoroborates | beilstein-journals.org |

| Electrophilic | O-(Trifluoromethyl)dibenzofuranium salts | Photochemical generation at low temp. | Alcohols, Amines | beilstein-journals.org, ethz.ch |

| Radical | Fluoroform-derived CuCF₃ | Aqueous media | Arenediazonium salts | nih.gov |

Formation of Hydrazine (B178648) Derivatives

Aryl diazonium salts can be reduced to form the corresponding arylhydrazine derivatives. britannica.comlibretexts.org This reduction is a valuable transformation, notably utilized in the Fischer indole (B1671886) synthesis. wikipedia.orgunacademy.com

Several reducing agents can accomplish this transformation. Stannous chloride (SnCl₂) has been traditionally used for this purpose. wikipedia.orgunacademy.com Sodium dithionite (B78146) is considered an improvement as it is a more economical reducing agent with fewer environmental concerns. wikipedia.org Another common reagent is sodium sulfite. nptel.ac.in The reduction can also be achieved through electrolysis. nptel.ac.in

The general process involves the treatment of the diazonium salt with the reducing agent, followed by acidification. For example, when using sodium sulfite, the reaction is followed by treatment with hydrochloric acid to yield the arylhydrazine hydrochloride, which can then be neutralized to liberate the free hydrazine. lkouniv.ac.in A flow reactor system has also been developed for the in situ formation of hydrazine derivatives from diazonium salts using ascorbic acid as the reducing agent. nih.gov

The reduction using sodium bisulfite is thought to proceed through an initial sulfur-nitrogen coupling. libretexts.orglibretexts.org

| Reducing Agent | Key Features | Ref. |

| Stannous chloride (SnCl₂) | Traditional reagent, used in Fischer indole synthesis. | wikipedia.org, unacademy.com |

| Sodium dithionite | More economical and environmentally friendly than SnCl₂. | wikipedia.org |

| Sodium sulfite | Common reducing agent, followed by acidification. | nptel.ac.in, lkouniv.ac.in |

| Ascorbic acid | Used in a flow reactor system for in situ generation. | nih.gov |

| Zinc dust | Mild reducing agent. | libretexts.org |

| Electrolysis | An alternative reduction method. | nptel.ac.in |

Coupling Reactions Retaining the Diazo Group

This compound salts can undergo coupling reactions where the nitrogen-nitrogen bond is retained, leading to the formation of azo compounds. rsc.org These reactions are fundamental in the synthesis of a vast array of organic molecules, particularly dyes and pigments. britannica.comorganic-chemistry.orgnih.gov

Azo Coupling with Activated Aromatic Compounds

Azo coupling is an electrophilic aromatic substitution reaction where the aryldiazonium cation acts as the electrophile and reacts with an activated aromatic compound, the coupling component. organic-chemistry.orgwikipedia.org The products are aromatic azo compounds, which are often intensely colored due to their extended conjugated systems. wikipedia.orgnumberanalytics.com

The success of the coupling reaction is highly dependent on the nature of the coupling component and the pH of the reaction medium. organic-chemistry.org

Coupling with Phenols : The reaction with phenols is typically carried out in mildly alkaline conditions (pH 8-11). lkouniv.ac.in In this pH range, the phenol exists predominantly as the more nucleophilic phenoxide ion, which enhances the rate of reaction. nptel.ac.inntu.edu.sg The coupling generally occurs at the para position to the hydroxyl group. organic-chemistry.orgntu.edu.sg If the para position is occupied, the coupling proceeds at the ortho position. organic-chemistry.orgntu.edu.sg

Coupling with Anilines : The coupling with aromatic amines, such as anilines, is usually performed in slightly acidic to neutral conditions. lkouniv.ac.in Tertiary amines couple in a manner similar to phenols, with substitution occurring on the aromatic ring. lkouniv.ac.in With primary and secondary aromatic amines, the initial reaction can occur at the nitrogen atom to form a diazoamino compound, which may then rearrange to the C-coupled aminoazo product. nptel.ac.inlkouniv.ac.in

The general mechanism involves the attack of the electron-rich aromatic ring of the coupling partner on the terminal nitrogen of the diazonium ion, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to yield the final azo product. ntu.edu.sg

| Coupling Component | Optimal pH | Position of Coupling | Product | Ref. |

| Phenols | Mildly Alkaline (8-11) | Para (or Ortho if Para is blocked) | Hydroxyazo compound | nptel.ac.in, organic-chemistry.org, lkouniv.ac.in |

| Tertiary Anilines | Slightly Acidic | Para (or Ortho if Para is blocked) | Aminoazo compound | lkouniv.ac.in |

| Primary/Secondary Anilines | Weakly Acidic | Nitrogen (initially), then rearranges to Carbon | Diazoamino compound -> Aminoazo compound | nptel.ac.in, lkouniv.ac.in |

Intramolecular Coupling Phenomena

Diazonium salts can undergo intramolecular coupling reactions, where the diazonium group reacts with another part of the same molecule to form a cyclic structure. numberanalytics.com These cyclization reactions are a powerful tool for the synthesis of various heterocyclic compounds. numberanalytics.comnumberanalytics.com

A well-known example is the Pschorr cyclization, which is used to synthesize phenanthrene (B1679779) and its derivatives through diazotization followed by intramolecular cyclization, often using copper powder as a catalyst. nptel.ac.in The mechanism of the Pschorr reaction can vary with the conditions. nptel.ac.incdnsciencepub.com Under acidic conditions, it is believed to proceed through an aryl cation intermediate, whereas under neutral or basic conditions, a radical mechanism involving an aryl radical is more likely. nptel.ac.in

Other examples of intramolecular cyclization include the synthesis of:

Indoles : Through the reaction of a diazonium ion with an ortho-substituted alkyl group. numberanalytics.com

Benzofurans : Involving the cyclization of a diazonium ion with an ortho-substituted hydroxyl group. numberanalytics.com

Azo ketones : Formed from the intramolecular coupling and subsequent cleavage of certain diazotized o-aminophenylcarbinols. cdnsciencepub.com

The efficiency and outcome of these reactions often depend on careful control of reaction parameters like temperature and pH. numberanalytics.com

Other Addition Reactions of Nucleophiles (O-, S-, N-, P-, C-coupling)

Besides the well-known coupling with activated aromatic rings, diazonium ions react with a variety of other nucleophiles at the terminal nitrogen atom to form covalent azo compounds. nptel.ac.in These reactions can be viewed as the diazonium ion acting as a Lewis acid. uva.nlresearchgate.net

O-Coupling : Reaction with hydroxide (B78521) ions in cold solutions can lead to the formation of diazohydroxides or diazotates. libretexts.orgntu.edu.sg Alkylation of diazeniumdiolate ions, which are themselves products of nucleophilic attack on nitric oxide, occurs at the terminal oxygen (O²) to form neutral prodrugs. nih.govacs.org

S-Coupling : Diazonium salts react with thiols. For instance, treatment with potassium ethyl xanthate followed by hydrolysis can introduce a thiol group onto the aromatic ring. lkouniv.ac.in The reaction of O²-arylated diazeniumdiolates with thiolate ions proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. nih.gov

N-Coupling : As mentioned previously, primary and secondary amines can react at the nitrogen atom to form diazoamino compounds (triazenes). nptel.ac.inlkouniv.ac.in

P-Coupling : Diazonium salts react with phosphines. While reactions with tertiary phosphines can lead to single-electron transfer, it is possible to synthesize azophosphonium salts. uva.nl

C-Coupling : Beyond activated aromatics, other carbon nucleophiles can react. For example, the synthesis of some azo pigments involves coupling with other nucleophilic carbon species. wikipedia.org

Radical Mechanisms in this compound Chemistry

Diazonium salts are excellent precursors for generating aryl radicals. nih.govbeilstein-journals.org This reactivity is central to several important transformations, including the Sandmeyer reaction. wikipedia.org The formation of an aryl radical from a diazonium salt typically involves a single-electron transfer (SET) from a reducing agent, such as a copper(I) salt or another metal. nptel.ac.inrsc.org Upon accepting an electron, the diazonium ion decomposes, releasing a molecule of nitrogen gas and forming a highly reactive aryl radical. nptel.ac.inrsc.org

This SET process can be initiated by various means:

Transition Metals : Copper(I) is frequently used, but other metals like zinc have also been shown to promote SET to diazonium salts. nptel.ac.inrsc.org

Electrochemical Reduction : An electron can be transferred from a cathode to the diazonium salt. rsc.orgbeilstein-journals.org

Photoredox Catalysis : Visible light in combination with a photocatalyst like eosin (B541160) Y can induce the formation of aryl radicals from diazonium salts. nih.govrsc.org

Bases and σ-Bond Nucleophiles : Certain bases or σ-bond nucleophiles like Hantzsch esters can reduce diazonium salts to form a diazene (B1210634) intermediate, which then fragments to produce an aryl radical. nih.govrsc.org

The resulting aryl radical is a versatile intermediate that can participate in various bond-forming reactions, such as C-H arylation of heterocycles or abstraction of a ligand from a metal complex. nptel.ac.innih.gov The mechanism of reduction, particularly with nucleophilic bases, is complex and may involve intermediates like diazenes or diazo anhydrides before fragmentation to the aryl radical. nih.gov

Aryl Radical Formation from Diazonium Salts

The generation of aryl radicals from aryl diazonium salts is a key process that underpins several important synthetic methodologies. This transformation is typically initiated by a one-electron reduction of the diazonium cation.

Several methods can achieve this reduction:

Metal-catalyzed processes: Copper(I) salts are frequently used catalysts, as seen in the Sandmeyer reaction. The copper(I) ion donates an electron to the diazonium salt, forming an aryl radical, dinitrogen, and a copper(II) species. numberanalytics.com This mechanism is supported by evidence suggesting that other metal salts and compounds capable of electron transfer, like ferrocene, can also reduce diazonium salts. masterorganicchemistry.com

Anion-induced reduction: Certain counterions, such as iodide, can induce electron transfer to the diazonium cation, resulting in the formation of an aryl radical and an iodine radical. wikipedia.org

Photochemical methods: Photoinduced electron transfer can also lead to the formation of aryl radicals. wikipedia.orgcore.ac.uk

Mild reducing agents: Reagents like ascorbic acid (vitamin C) are capable of reducing diazonium salts to generate aryl radicals. wikipedia.org

Hydride transfer: Hantzsch esters can transfer a hydride to an aryl diazonium species, forming a diazene intermediate. Subsequent fragmentation of this intermediate, initiated by oxygen, produces aryl radicals. rsc.org

The resulting aryl radical is a highly reactive intermediate that can participate in various bond-forming reactions. nptel.ac.in For instance, in the Sandmeyer reaction, the aryl radical abstracts a halogen from the copper(II) halide, regenerating the copper(I) catalyst and forming the final aryl halide product. numberanalytics.com Similarly, in the Gomberg-Bachmann reaction, the aryl radical can attack another aromatic ring to form biaryl compounds. wikipedia.org The mechanism is generally believed to involve the formation of a diazene intermediate following the addition of a nucleophile to the electrophilic diazonium salt. This intermediate can then fragment to produce the aryl radical. nih.gov

Decomposition Pathways

This compound salts are known for their instability and can decompose through various pathways, often leading to the evolution of nitrogen gas. researchgate.netwhiterose.ac.uk The mode of decomposition is highly dependent on the reaction conditions.

Thermal instability is a significant characteristic of many diazonium salts, particularly in the solid state where they can be sensitive to shock and friction. researchgate.netat.ua The decomposition is an exothermic process with enthalpies of decomposition typically in the range of -160 to -180 kJ/mol. researchgate.netnoaa.gov

The thermal stability of a diazonium salt is influenced by several factors:

Substituents on the aromatic ring: The nature of the substituents on the aryl ring plays a crucial role. Electron-donating groups can sometimes decrease stability, while electron-withdrawing groups can increase it. For example, the para-methoxy substituted diazonium salt decomposes at a lower temperature than the para-nitro substituted one. whiterose.ac.uk

Counterion: The type of counterion affects the stability. Salts like tetrafluoroborates and tosylates are generally more stable and can often be isolated as solids at room temperature, whereas chloride salts are typically unstable. wikipedia.orgwhiterose.ac.uk Perchlorates, nitrates, and picrates are known to be highly explosive. at.ua

Physical state: Solid diazonium salts are generally more hazardous than their solutions. researchgate.netat.ua To mitigate risks, they are often generated and used in situ. researchgate.net

The thermal decomposition of aryldiazonium tetrafluoroborates is a key step in the Balz-Schiemann reaction to produce aryl fluorides. wikipedia.org

Table 1: Initial Decomposition Temperatures of Selected Diazonium Salts and Corresponding Triazenes

| Diazonium Salt (Substituent) | Initial Decomposition Temp. (°C) | Corresponding Piperidine Triazene Decomposition Temp. (°C) |

| p-NO₂ | 140 | >200 |

| p-Br | 140 | >200 |

| p-MeO | 140 | 150 (broad exotherm) |

| Unsubstituted | >200 | >200 |

| o-CO₂Me | >200 | >200 |

Data sourced from a study comparing the thermal stabilities of diazonium salts and their corresponding triazenes. whiterose.ac.uk

Aryl diazonium salts can undergo decomposition upon exposure to light. wikipedia.orgat.uascribd.com This process, known as photolysis or photodediazoniation, can proceed through different mechanisms depending on the conditions and the specific compound.

Direct Irradiation: Direct absorption of UV light can lead to the cleavage of the C-N bond, forming an aryl cation and a nitrogen molecule (heterolytic cleavage) or an aryl radical and a nitrogen molecule (homolytic cleavage). core.ac.uk Direct irradiation of some 4-substituted phenyldiazonium tetrafluoroborates in acetonitrile (B52724) leads to singlet phenyl cations. rsc.org

Photosensitized Decomposition: In the presence of a photosensitizer, the decomposition can be initiated by triplet sensitization. This process can lead to the formation of a triplet phenyl cation, which exhibits different reactivity compared to the singlet cation. rsc.org

Photoinduced decomposition has practical applications, such as in diazo printing, where the decomposition of a diazonium salt upon exposure to UV light forms the basis of the imaging process. polimi.it The unexposed diazonium salt is then developed by coupling with another component to form a colored azo dye. polimi.it

The solvent can play a direct role in the decomposition of diazonium salts, a process termed solvent-induced dediazoniation. wikipedia.org In this pathway, the solvent acts as an electron donor, facilitating the homolytic cleavage of the C-N bond. wikipedia.orgcore.ac.ukncl.ac.uk

The tendency for this pathway is favored by:

Increasing nucleophilicity of the solvent: Solvents with higher nucleophilicity are better electron donors. core.ac.ukncl.ac.uk

Increasing electrophilicity of the diazonium ion: Electron-withdrawing substituents on the aromatic ring make the diazonium ion a better electron acceptor, thus promoting decomposition. core.ac.ukncl.ac.uk

In contrast, in solvents with low nucleophilicity, heterolytic decomposition to form an aryl cation is more likely to occur. core.ac.ukncl.ac.uk The products of these reactions are often phenols or aryl ethers, depending on the solvent (e.g., water or alcohol). mdpi.com

Photoinduced Decomposition

Kinetics and Equilibria of this compound Reactions in Aqueous and Organic Media

The study of kinetics and equilibria of this compound reactions is essential for understanding their complex chemistry and for optimizing their use in synthesis. researchgate.netubc.ca

In aqueous solutions , the decomposition of aryldiazonium salts is highly dependent on the pH. researchgate.net

In acidic solutions ([H₃O⁺] > 10⁻² M), the spontaneous decomposition typically proceeds through a borderline Sₙ1/Sₙ2 mechanism. mdpi.comresearchgate.net The rate constants are strongly influenced by the substituents on the aromatic ring. researchgate.net

At lower acidities , equilibria involving the formation of species like diazohydroxides (ArN₂OH) and diazoates (ArN₂O⁻) become significant. mdpi.comresearchgate.net These species can coexist with the diazonium ion and have their own decomposition pathways, which can involve Z/E (syn/anti) isomerization. researchgate.net The kinetics of the interconversion between the diazonium ion and the diazotate have been studied, revealing intermediates of significant lifetimes. researchgate.net

In organic or mixed aqueous-organic media , the solvent composition can significantly affect reaction rates.

The rates of acid-catalyzed diazo coupling reactions in dioxane-water, ethanol-water, and propan-2-ol-water mixtures vary non-linearly with the solvent composition, often passing through a minimum. ajol.info This behavior parallels changes in the Hammett acidity function (H₀), suggesting that the effect is not simply due to changes in the dielectric constant of the medium. ajol.info

The rate-determining step in these coupling reactions is often the decomposition of a protonated substrate to the diazonium ion, which is influenced by the proton transfer equilibrium with the solvent. ajol.info

The stability of diazonium species is also a key kinetic consideration. For example, the decomposition of phenyl diazonium is temperature-dependent, with significant decomposition observed above 25°C in aqueous conditions. mdpi.com Substituents that stabilize the intermediate carbocation, such as 4-nitro and 4-methoxy groups, lead to diazonium species that are more stable to thermal decomposition. mdpi.com

Influence of Acidity on Reaction Rates

The acidity of the reaction medium has a profound impact on the rate and mechanism of reactions involving this compound species, particularly in their formation through the diazotization of amines. The rate equations for diazotization are heavily dependent on the experimental conditions, and modifications in acidity can alter both the active nitrosating agent and the rate-determining step of the reaction. d-nb.info

The diazotization of an aromatic amine, such as 1-naphthylamine, demonstrates this dependency clearly. Studies conducted across an acidity range from 0.01 M to 1.5 M show that the reaction pathway changes significantly. cdnsciencepub.comcdnsciencepub.com At lower acidities, the nitrosation process occurs via the more nucleophilic, unprotonated form of the amine. cdnsciencepub.comcdnsciencepub.com However, as the acidity increases, the concentration of the free amine decreases, and a reaction pathway involving the protonated amine becomes significant. cdnsciencepub.comcdnsciencepub.com

The mechanism of diazotization begins with the formation of a reactive nitrosating species, the nitrosonium cation (NO⁺), from nitrous acid in the presence of a stronger acid. lkouniv.ac.in This electrophilic cation then reacts with the nucleophilic nitrogen of the amine. lkouniv.ac.in A series of proton transfers and the subsequent loss of a water molecule lead to the formation of the diazonium ion. lkouniv.ac.in The nucleophilicity of the amine's nitrogen atom is crucial; electron-withdrawing groups on an aromatic ring decrease this nucleophilicity, making diazotization more difficult, as seen in the case of p-nitroaniline compared to aniline. lkouniv.ac.in

The pH of the medium is also a critical factor in the subsequent reactions of the formed diazonium salts, such as azo coupling. lkouniv.ac.in Coupling reactions with phenols are typically performed in a slightly alkaline medium (pH 8-11). lkouniv.ac.in This condition ensures the presence of the more reactive phenoxide ion, which is a stronger nucleophile than the neutral phenol molecule. lkouniv.ac.innumberanalytics.com Conversely, coupling with tertiary amines is generally carried out in a mildly acidic solution. lkouniv.ac.in The powerful electron-withdrawing nature of the diazonio group significantly increases the acidity of other substituents on the aromatic ring. This is evident in the pKₐ value of the phenolic proton of 4-hydroxybenzenediazonium, which is 3.4, a dramatic decrease from the 9.9 pKₐ of phenol itself. wikipedia.org

| Compound | Functional Group | pKₐ |

| Phenol | -OH | 9.9 |

| 4-Hydroxybenzenediazonium | -OH | 3.4 |

Nucleophilic Catalysis of Diazotization

The rate of diazotization can be significantly accelerated by the presence of nucleophiles. This phenomenon, known as nucleophilic catalysis, is particularly evident at low acidities where the rate-determining step can shift from the interaction with the primary nitrosating agent to other steps in the reaction sequence. cdnsciencepub.comcdnsciencepub.com

In the diazotization of 1-naphthylamine, nucleophiles such as chloride (Cl⁻), bromide (Br⁻), thiocyanate (B1210189) (SCN⁻), and thiourea (B124793) have all been shown to catalyze the reaction. cdnsciencepub.comcdnsciencepub.com The mechanism proposed for this catalysis involves the reaction of the nucleophile (X⁻) with the nitrosating agent (e.g., H₂O⁺NO) to form a more potent nitrosating species, the nitrosyl halide or pseudohalide (ONX). cdnsciencepub.com This new agent then reacts more rapidly with the amine.

As the concentration of the nucleophile increases, the observed second-order rate constant (k₂) increases until it reaches a limiting value. cdnsciencepub.com For the diazotization of 1-naphthylamine, this limiting value was found to be the same for all nucleophiles studied, with an average of 4500 M⁻¹s⁻¹. cdnsciencepub.com This suggests that at high nucleophile concentrations, the rate-limiting step is no longer the formation or reaction of the nitrosyl species, but rather the deprotonation of the protonated nitrosamine (B1359907) intermediate (Ar-NH₂⁺-NO). cdnsciencepub.com

| Nucleophile Studied | Observed Effect |

| Chloride (Cl⁻) | Catalysis |

| Bromide (Br⁻) | Catalysis |

| Thiocyanate (SCN⁻) | Catalysis |

| Thiourea | Catalysis |

More recently, gold-catalyzed Sandmeyer-type reactions have demonstrated that nucleophiles play a crucial role in promoting the redox cycle of the catalyst with diazonium salts, enabling C-Br, C-S, and C-P bond formation. nih.gov This highlights the broad importance of nucleophiles in the reactive chemistry of diazonium species.

Isomerization Reactions (Z/E, cis-trans)

This compound-related compounds, particularly diazenes (diimides) and their azo derivatives, exhibit geometric isomerism around the N=N double bond, leading to Z (cis) and E (trans) isomers. osti.govbeilstein-journals.org While most stable azo compounds are found in the trans configuration, the interconversion between these two forms is a key transformative pathway. beilstein-journals.orglibretexts.org

The E isomer of a diazene is generally the more thermodynamically stable form. For diazene (HNNH) itself, the trans form has a heat of formation about 20 kJ/mol lower than the cis configuration. osti.gov Similarly, for azobenzene (B91143), the trans isomer is approximately 12 kcal/mol (about 50 kJ/mol) more stable than the cis isomer. beilstein-journals.org This isomerization can be induced photochemically or thermally. beilstein-journals.org The photochemical process can convert the stable E isomer to the metastable Z isomer, while thermal relaxation or irradiation at a different wavelength can reverse the process. beilstein-journals.org

This isomerization involves significant geometric changes. In azobenzene, the distance between the carbon atoms at the 4- and 4'-positions of the aromatic rings changes from 9.0 Å in the trans isomer to 5.5 Å in the cis isomer. beilstein-journals.org

| Property | trans-Azobenzene (E) | cis-Azobenzene (Z) |

| Relative Stability | More stable (~12 kcal/mol) beilstein-journals.org | Less stable beilstein-journals.org |

| Geometry | Almost flat beilstein-journals.org | Angular beilstein-journals.org |

| 4,4'-Carbon Distance | 9.0 Å beilstein-journals.org | 5.5 Å beilstein-journals.org |

| Dipole Moment | 0 D beilstein-journals.org | 3.0 D beilstein-journals.org |

The mechanism of thermal cis-to-trans isomerization can proceed via either an inversion (in-plane) or a rotational (out-of-plane) pathway. acs.org For unsubstituted azobenzene, the inversion pathway is favored. However, for "push-pull" azobenzenes (those with electron-donating and electron-withdrawing substituents), the rotational pathway, which has a lower activation energy, dominates. acs.org

Advanced Synthetic Applications of Diazenium Compounds in Organic Synthesis

Versatile Reagents for Functional Group Introduction

Aryl diazonium salts are instrumental in synthesizing aromatic compounds that are otherwise difficult to prepare through direct substitution methods. unacademy.comallrounder.ai The diazonium group can be readily replaced by various functional groups, enabling diverse transformations on an aromatic ring. unacademy.com

Introduction of Halogen Atoms (F, Cl, Br, I)

The replacement of the diazonium group with halogens is a cornerstone of synthetic aromatic chemistry, providing access to aryl halides that are valuable precursors in many organic reactions. byjus.comtutorchase.com

The Sandmeyer reaction is a widely used method to introduce chlorine and bromine onto an aromatic ring. wikipedia.org This reaction involves treating a freshly prepared aryl diazonium salt with a copper(I) halide (CuCl or CuBr). wikipedia.org

For the introduction of iodine, the diazonium salt is treated with potassium iodide. britannica.com This reaction does not typically require a copper catalyst. lumenlearning.com

Fluorine is introduced via the Balz-Schiemann reaction . lumenlearning.com In this procedure, the aryl diazonium salt is converted to its tetrafluoroborate (B81430) salt (ArN₂⁺BF₄⁻), which is often insoluble and can be isolated. lumenlearning.combritannica.com Thermal decomposition of this salt then yields the corresponding aryl fluoride (B91410). lumenlearning.com

| Halogen | Reagent | Named Reaction | Product |

|---|---|---|---|

| -Cl | CuCl | Sandmeyer Reaction | Aryl chloride |

| -Br | CuBr | Sandmeyer Reaction | Aryl bromide |

| -I | KI | - | Aryl iodide |

| -F | 1. HBF₄ 2. Heat | Balz-Schiemann Reaction | Aryl fluoride |

Incorporation of Cyano (CN) and Hydroxyl (OH) Groups

Similar to halogenation, the cyano and hydroxyl groups can be efficiently introduced onto an aromatic ring using aryl diazonium salts.

The Sandmeyer reaction is also employed for cyanation, where the diazonium salt is treated with copper(I) cyanide (CuCN) to produce an aryl nitrile (cyanobenzene). unacademy.comwikipedia.org This is a particularly useful method as direct nucleophilic substitution of a cyano group for a halogen on an unactivated aromatic ring is difficult. unacademy.com

To introduce a hydroxyl group, aryl diazonium salts are heated in an aqueous acidic solution. wikipedia.orgunacademy.com This reaction, sometimes referred to as "Phenolverkochung" (cooking down to yield phenols), is a common method for the synthesis of phenols. wikipedia.org To avoid competing halogenation side reactions at elevated temperatures, a non-nucleophilic anion like hydrogen sulfate (B86663) (HSO₄⁻) is often used. lumenlearning.com A Sandmeyer-type hydroxylation using Cu₂O and Cu²⁺ in water is also possible. wikipedia.org

| Functional Group | Reagent | Named Reaction | Product |

|---|---|---|---|

| -CN | CuCN | Sandmeyer Reaction | Aryl nitrile |

| -OH | H₂O, Heat (acidic) | - | Phenol (B47542) |

Formation of Nitrogen-Containing Functionalities (e.g., Nitro)

The diazonium group can also be replaced by a nitro group. lkouniv.ac.in This is achieved by treating an arenediazonium fluoroborate with an aqueous solution of sodium nitrite (B80452) in the presence of copper powder. lkouniv.ac.in This provides a synthetic route to nitroarenes that can be complementary to direct nitration methods. ontosight.aimatanginicollege.ac.in

Carbon-Carbon Bond Formation Reactions

Aryl diazonium salts are valuable precursors for the formation of new carbon-carbon bonds, enabling the synthesis of complex molecular architectures such as biaryls. rsc.orgnih.gov

Biaryl Synthesis (Gomberg-Bachmann, Meerwein Arylation)

The Gomberg-Bachmann reaction is a method for the synthesis of unsymmetrical biaryls. slideshare.netwikipedia.org It involves the base-promoted radical coupling of an aryl diazonium salt with another aromatic compound. slideshare.net The reaction proceeds through an aryl radical intermediate. slideshare.netlibretexts.org While the scope of this reaction is broad, yields can sometimes be low due to side reactions. wikipedia.orglibretexts.org Improvements to the procedure include the use of diazonium tetrafluoroborates in an arene solvent with a phase-transfer catalyst. wikipedia.orglibretexts.org

The Meerwein arylation involves the addition of an aryl diazonium salt to an electron-poor alkene, typically catalyzed by a copper salt. wikipedia.orgnumberanalytics.com The reaction initially forms an arylated alkene. wikipedia.org The mechanism is thought to involve the generation of an aryl radical from the diazonium salt. wikipedia.orgnumberanalytics.com

| Reaction Name | Reactants | Key Features | Product |

|---|---|---|---|

| Gomberg-Bachmann Reaction | Aryl diazonium salt + Arene | Base-promoted, radical mechanism | Unsymmetrical biaryl |

| Meerwein Arylation | Aryl diazonium salt + Electron-poor alkene | Copper-catalyzed, radical addition | Arylated alkene |

Cross-Coupling Reactions with Aryl Diazonium Salts

Aryl diazonium salts have emerged as highly reactive arylating agents in various metal-catalyzed cross-coupling reactions. acs.orgsioc-journal.cn They can serve as alternatives to aryl halides in reactions like the Suzuki-Miyaura, Heck, and Stille couplings. acs.orgacs.orgnih.gov These reactions offer efficient pathways to construct C(sp²)–C(sp²) bonds, which are prevalent in many medicinally relevant compounds. rsc.org

Recent research has focused on developing milder and more efficient cross-coupling protocols. For instance, palladium-catalyzed Suzuki-Miyaura, Heck, and Hiyama type cross-couplings using DNA-conjugated aryl diazonium intermediates have been reported, allowing for the synthesis of diverse chemical libraries under mild conditions. rsc.orgnih.gov Gold(I)-catalyzed cross-coupling reactions of aryl diazonium salts with organostannanes have also been developed, providing a redox-neutral approach to biaryls, vinyl arenes, and arylacetylenes. rsc.org Furthermore, nickel-catalyzed reductive cross-coupling of aryl diazonium salts with aryl bromides has been achieved, avoiding the need for pre-formed, sensitive organometallic reagents. acs.org

| Coupling Reaction | Catalyst System (Example) | Coupling Partner (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Palladium | Arylboronic acid | Biaryl |

| Heck | Palladium | Alkene | Arylated alkene |

| Stille | Palladium | Organostannane | Biaryl |

| Hiyama | Palladium | Organosilane | Biaryl |

| - | Gold(I) | Organostannane | Biaryl, Vinyl arene, Arylacetylene |

| Reductive Coupling | Nickel | Aryl bromide | Biaryl |

Palladium-Catalyzed Cross-Couplings

Arenediazonium salts have been established as potent arylating agents in palladium-catalyzed cross-coupling reactions, serving as highly reactive substitutes for aryl halides. researchgate.net Their enhanced electrophilicity, stemming from the excellent leaving group ability of dinitrogen gas (N₂), often permits reactions to proceed under milder conditions than those required for traditional coupling partners. researchgate.netresearchgate.net This reactivity has been harnessed in cornerstone C-C bond-forming reactions like the Suzuki-Miyaura and Heck-Matsuda couplings. researchgate.netresearchgate.net

In the Suzuki-Miyaura reaction , aryldiazonium salts efficiently couple with arylboronic acids. researchgate.net Research has demonstrated that palladium catalysts, such as Pd(PPh₃)₄, can effectively mediate this transformation. organic-chemistry.org Optimization studies have shown that the choice of catalyst, base, and solvent is crucial for achieving high yields. For instance, Pd(PPh₃)₄ in toluene (B28343) with a base like diisopropanolamine (B56660) has been found to be an effective system. organic-chemistry.org The reaction tolerates a wide array of functional groups on both the diazonium salt and the boronic acid, including electron-donating and electron-withdrawing substituents, as well as halogens that can be used for subsequent functionalization. organic-chemistry.org

The Heck-Matsuda reaction utilizes arenediazonium salts for the arylation of olefins. researchgate.netacs.org The high reactivity of the diazonium salt often obviates the need for phosphine (B1218219) ligands, which can sometimes lead to the decomposition of the salt. scispace.com Catalytic systems based on Pd(OAc)₂ have been used effectively, with the optimal solvent and temperature depending on the specific olefin substrate. scispace.com The superior reactivity of the diazonium group as a leaving group is a key advantage in these couplings. researchgate.net

Recent advancements have also explored the use of α-diazocarbonyl compounds in palladium-catalyzed cross-coupling with arylboronic acids to synthesize α-aryl α,β-unsaturated carbonyl compounds. organic-chemistry.org This method involves a proposed mechanism of Pd-carbene formation followed by migratory insertion. organic-chemistry.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Diazonium Salts

| Reaction Type | Catalyst | Coupling Partners | Key Features | References |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Arenediazonium salts + Arylboronic acids | Mild conditions, broad functional group tolerance. organic-chemistry.org | researchgate.netresearchgate.netorganic-chemistry.org |

| Heck-Matsuda | Pd(OAc)₂, Pd₂(dba)₃ | Arenediazonium salts + Olefins | Often ligand-free, high reactivity. scispace.com | researchgate.netacs.orgscispace.com |

| Carbonylative Couplings | Palladium-based | Arenediazonium salts + CO + Nucleophiles | Synthesis of carbonyl compounds. | researchgate.net |

| Stille Coupling | Palladium-based | Arenediazonium salts + Organostannanes | Formation of C-C bonds. | researchgate.netscispace.com |

Catalyst-Free Aryl-Aryl Coupling

In a significant advancement towards more sustainable and cost-effective synthesis, catalyst-free methods for aryl-aryl coupling involving diazonium compounds have been developed. One notable approach is the base-free coupling of arenediazonium salts with self-activated boronic esters. rsc.org This method circumvents the long-held challenge that boronic esters are poor coupling partners for diazonium salts, providing a user-friendly and mild process for biaryl synthesis. rsc.org

Furthermore, visible light has been successfully employed to mediate catalyst-free radical arylations. arkat-usa.org This strategy relies on the formation of a charge-transfer complex between the arenediazonium ion and the substrate. Upon irradiation with visible light, this complex facilitates a single electron transfer, leading to the generation of an aryl radical and subsequent coupling, without the need for an external photocatalyst. arkat-usa.org These methods represent a greener alternative to traditional metal-catalyzed reactions. arkat-usa.orgresearchgate.net

Formation of Complex Molecular Architectures

The reactivity of diazenium compounds is a powerful tool for the construction of intricate and complex molecular architectures. ekb.eg The strategic use of these compounds allows for the assembly of novel structures that are of interest in medicinal chemistry and materials science. ekb.egnih.gov

Diazeniumdiolate chemistry, for instance, has been integrated with 'click' reactions to develop high-load nitric oxide (NO) donors with complex structures. nih.gov By reacting alkyne-substituted diazeniumdiolate prodrugs with poly-azido compounds, it is possible to create dendritic and polyvalent NO-releasing molecules. nih.gov This approach allows for the synthesis of unique heterocyclic linkers, such as triazolo-triazoles, through oxidative coupling side reactions. nih.gov

The assembly of complex organic molecules (COMs) can also be influenced by chemistry involving this compound-like intermediates in various environments. While not a direct synthetic application in the lab, studies on molecule formation in hot molecular cores show that nondiffusive grain-surface chemistry, which can involve radical-radical reactions analogous to those generated from diazonium salts, contributes significantly to the formation of COMs like methyl formate (B1220265) and glycolaldehyde. arxiv.org This highlights the fundamental role of such reactive intermediates in building molecular complexity.

Synthesis of Heterocyclic Compounds